molecular formula C9H9F2NO3 B2956262 methyl 5-amino-2-(difluoromethoxy)benzoate CAS No. 632626-84-7

methyl 5-amino-2-(difluoromethoxy)benzoate

Cat. No.: B2956262
CAS No.: 632626-84-7
M. Wt: 217.172
InChI Key: AWOSXPXMIVSGDT-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(difluoromethoxy)benzoate is a substituted benzoate ester characterized by an amino group at the 5-position and a difluoromethoxy group at the 2-position of the benzene ring. Its molecular formula is C₉H₈F₂N₀₃ (based on and ), with a molecular weight of 217.17 g/mol.

Properties

IUPAC Name

methyl 5-amino-2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)6-4-5(12)2-3-7(6)15-9(10)11/h2-4,9H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOSXPXMIVSGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632626-84-7
Record name methyl 5-amino-2-(difluoromethoxy)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-(difluoromethoxy)benzoate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(difluoromethoxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

ApplicationDescription
Enzyme Inhibition Studies Methyl 5-amino-2-(difluoromethoxy)benzoate has been shown to inhibit specific enzyme activities, suggesting its potential use in biochemical assays and enzyme-related research.
Medicinal Chemistry As an amino benzoate, it can serve as a building block in synthesizing more complex pharmaceutical compounds. The amino group (NH2) can undergo various chemical reactions such as acylation, alkylation, or diazotization, enabling the introduction of diverse chemical functionalities. The difluoromethoxy group (OCF2H) can influence the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties .
Anti-inflammatory Research Methyl 4-amino-3-(difluoromethoxy)benzoate has been linked to anti-inflammatory effects through its ability to modulate immune responses. It has been shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Antitumor Efficacy Methyl 4-amino-3-(difluoromethoxy)benzoate and its analogs show promising antitumor activity. In vitro studies have demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity is believed to arise from the interaction with cell cycle-related proteins, thereby inhibiting tumor cell proliferation. A study evaluated the effects of methyl 4-amino-3-(difluoromethoxy)benzoate on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent.

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the effects of methyl 4-amino-3-(difluoromethoxy)benzoate on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent.
  • Inflammation Model : In a mouse model of induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6). Histological analysis showed reduced tissue damage compared to control groups, indicating protective effects against inflammation-induced injury.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Methyl 5-Amino-2-Fluorobenzoate (CAS 56741-34-5)

  • Structure : Differs by replacing the difluoromethoxy group with a single fluorine atom at the 2-position .
  • Molecular Formula: C₈H₈FNO₂ (simpler backbone).
  • Key Differences: Electron Effects: The fluorine atom is less electron-withdrawing than the difluoromethoxy group, altering the ring’s electronic environment. Applications: Used as a synthetic intermediate (), whereas the difluoromethoxy group in the target compound may enhance metabolic stability in drug candidates.

Methyl 4-Chloro-2-(Difluoromethoxy)Benzoate (CAS 639826-30-5)

  • Structure: Chlorine at the 4-position instead of an amino group at the 5-position .
  • Molecular Formula : C₉H₇ClF₂O₃.
  • Key Differences: Substituent Effects: The chloro group is strongly electron-withdrawing, whereas the amino group is electron-donating. This impacts reactivity in electrophilic substitution reactions. Stability: Requires storage at 0–6°C (), suggesting higher sensitivity compared to the amino-substituted compound. Applications: Likely used in agrochemicals (similar to sulfonylurea derivatives in ), whereas the amino group in the target compound could facilitate biological interactions in pharmaceuticals.

Methyl 5-Amino-2-[2-(4-Fluorophenyl)Ethyl]Benzoate

  • Structure : Features a 2-(4-fluorophenyl)ethyl group at the 2-position instead of difluoromethoxy ().
  • Synthetic Complexity: The ethylphenyl substituent requires multi-step synthesis (e.g., via Heck coupling, ), whereas the difluoromethoxy group may be introduced earlier in the synthesis.

Methyl 3-Amino-5-(Difluoromethoxy)Benzoate

  • Structure: Positional isomer with the amino group at the 3-position instead of 5 ().
  • Solubility: The positional shift may affect hydrogen-bonding capacity and solubility in polar solvents.

Physicochemical and Reactivity Profiles

Solubility and Polarity

  • Target Compound: The amino group enhances polarity, while the difluoromethoxy group adds moderate lipophilicity. This balance may improve bioavailability compared to analogs like methyl 4-chloro-2-(difluoromethoxy)benzoate .
  • Methyl Benzoate Derivatives: Non-amino analogs (e.g., methyl 2-chlorobenzoate, ) exhibit lower solubility due to the absence of polar amino groups.

Chemical Reactivity

  • Electrophilic Substitution: The amino group activates the ring, directing incoming electrophiles to the para and ortho positions. In contrast, the difluoromethoxy group deactivates the ring but directs substituents to specific positions .
  • Stability : The difluoromethoxy group resists hydrolysis better than methoxy groups due to fluorine’s electronegativity, enhancing metabolic stability in biological systems .

Biological Activity

Methyl 5-amino-2-(difluoromethoxy)benzoate is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a difluoromethoxy group attached to a benzoate ring. This combination of functional groups contributes to its distinct chemical reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activities by binding to their active sites, potentially altering downstream signaling pathways. This mechanism is crucial for understanding its therapeutic potential, particularly in enzyme-related disorders .

Enzyme Interactions

Research indicates that this compound is utilized in studies focused on enzyme interactions. It has been shown to inhibit certain enzyme activities, which may lead to therapeutic benefits in conditions where enzyme modulation is desired.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzoates, including this compound, exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study on Antimicrobial Properties

A notable study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:

CompoundMIC (µM)Target Pathogen
This compound0.21Pseudomonas aeruginosa
This compound0.25Escherichia coli

This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Cytotoxicity Evaluation

In another investigation involving B16F10 murine melanoma cells, the cytotoxic effects of this compound were assessed using an MTT assay. Results indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 hours, suggesting a favorable safety profile for further research into its therapeutic applications .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

Compound NameStructural FeaturesBiological Activity
Methyl 5-amino-2-fluorobenzoateLacks difluoromethoxy groupLower antimicrobial activity
Methyl 2-amino-4-(difluoromethoxy)benzoateDifferent position of functional groupsSimilar enzyme inhibition

The presence of the difluoromethoxy group in this compound enhances its biological activity compared to analogs lacking this feature.

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